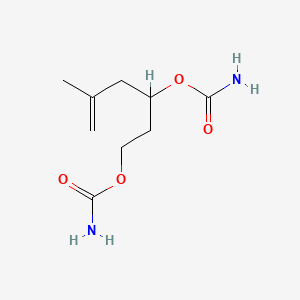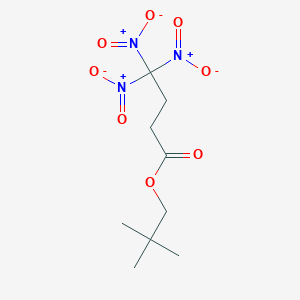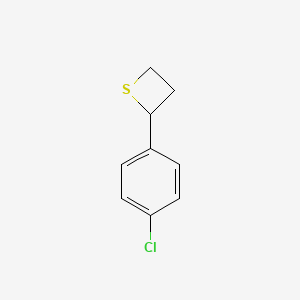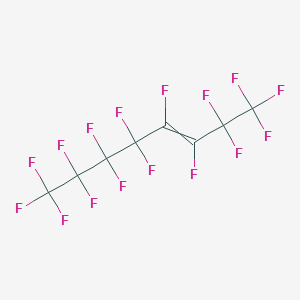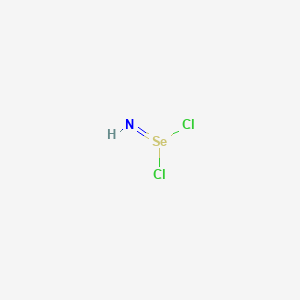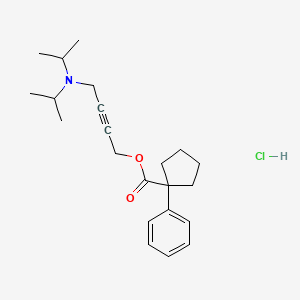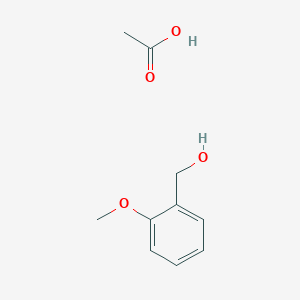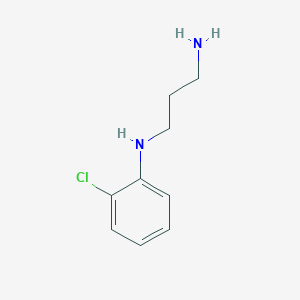
1,3-Propanediamine, N-(2-chlorophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Propanediamine, N-(2-chlorophenyl)- is an organic compound with the molecular formula C9H15ClN2 It is a derivative of 1,3-propanediamine, where one of the hydrogen atoms is replaced by a 2-chlorophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Propanediamine, N-(2-chlorophenyl)- can be synthesized through several methods. One common approach involves the reaction of 1,3-propanediamine with 2-chlorobenzaldehyde under specific conditions. The reaction typically requires a catalyst and may be carried out in a solvent such as ethanol or methanol. The mixture is heated to facilitate the reaction, and the product is then purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of 1,3-propanediamine, N-(2-chlorophenyl)- may involve more efficient and scalable methods. This could include continuous flow reactors and the use of advanced catalysts to optimize yield and purity. The industrial process would also focus on minimizing waste and ensuring the safety of the production environment.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Propanediamine, N-(2-chlorophenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The chlorine atom in the 2-chlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Amides or nitriles.
Reduction: Various amine derivatives.
Substitution: Compounds with different functional groups replacing the chlorine atom.
Wissenschaftliche Forschungsanwendungen
1,3-Propanediamine, N-(2-chlorophenyl)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,3-propanediamine, N-(2-chlorophenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Propanediamine: The parent compound without the 2-chlorophenyl group.
N-(3-chlorophenyl)-1,3-propanediamine: A similar compound with the chlorine atom in a different position on the phenyl ring.
N-(2-bromophenyl)-1,3-propanediamine: A bromine-substituted analog.
Uniqueness
1,3-Propanediamine, N-(2-chlorophenyl)- is unique due to the presence of the 2-chlorophenyl group, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
24732-09-0 |
|---|---|
Molekularformel |
C9H13ClN2 |
Molekulargewicht |
184.66 g/mol |
IUPAC-Name |
N'-(2-chlorophenyl)propane-1,3-diamine |
InChI |
InChI=1S/C9H13ClN2/c10-8-4-1-2-5-9(8)12-7-3-6-11/h1-2,4-5,12H,3,6-7,11H2 |
InChI-Schlüssel |
PFNKJGFPZODLFH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)NCCCN)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


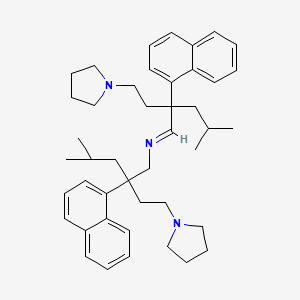
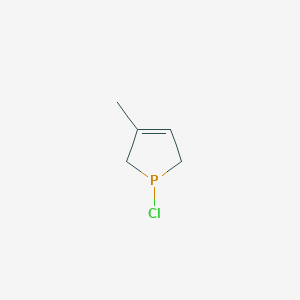
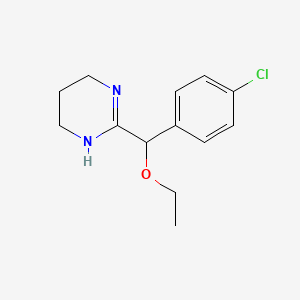
![Carbamic acid, [4-[(2-thiazolylamino)sulfonyl]phenyl]-, methyl ester](/img/structure/B14691181.png)

